molecular formula C24H22O8 B1206850 Kotanin CAS No. 27909-08-6

Kotanin

Cat. No. B1206850
CAS RN: 27909-08-6
M. Wt: 438.4 g/mol
InChI Key: CSJOUDOXDHMIAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Kotanin is a compound produced by the fungus Aspergillus niger through a process of dimerization of 7-demethylsiderin, a monomeric polyketide-synthase-derived compound. This production process has been extensively studied, revealing the biosynthetic pathway and the enzymes involved. Notably, the process exhibits regio- and stereoselective phenol coupling, a unique chemical reaction relevant in organic chemistry and enzymology.


Molecular Structure Analysis

The molecular structure of Kotanin has been elucidated through various spectroscopic methods. The assignment of its absolute configuration was significantly achieved through CD spectroscopic methods.


Chemical Reactions Analysis

The first asymmetric synthesis of (+)-Kotanin established its absolute configuration through key steps like the intramolecular oxidative coupling of the cyanocuprate intermediate and the Fries rearrangement.


Physical And Chemical Properties Analysis

Kotanin is a solid with a molecular formula of C24H22O8 and a formula weight of 438.4 . It is soluble in DMF .

Safety and Hazards

Kotanin is toxic to day-old chicks (LD 100 = 62.5 mg/kg) but has no effect in rats . It is not intended for human or veterinary use .

Future Directions

Future research could focus on further elucidating the biosynthetic pathway of Kotanin, its mechanism of action, and potential therapeutic applications . Additionally, more studies are needed to understand the safety and toxicity of Kotanin in different organisms .

properties

IUPAC Name

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJOUDOXDHMIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182193
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kotanin

CAS RN

27909-08-6
Record name (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27909-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kotanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kotanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Kotanin is a bicoumarin, meaning it consists of two coumarin units linked together. Its molecular formula is C20H16O6 and it has a molecular weight of 352.34 g/mol [, , , , ]. Structurally, it is closely related to other naturally occurring bicoumarins like isokotanin A, orlandin, and desertorin C. These compounds differ in the position of the methoxy group and the configuration of the biaryl axis. Notably, kotanin exists as atropisomers due to restricted rotation around the biaryl bond, with the (P)-atropisomer being the naturally occurring form produced by Aspergillus niger [, , , ].

ANone: Kotanin biosynthesis in Aspergillus niger follows a unique pathway involving a cytochrome P450 enzyme-catalyzed phenol coupling reaction [, ]. The pathway starts with the polyketide synthase (PKS)-derived monomer, 7-demethylsiderin. This monomer undergoes a regio- and stereoselective phenol coupling, catalyzed by the cytochrome P450 enzyme KtnC, to form the 8,8′-dimer P-orlandin, a direct precursor of kotanin. Subsequent O-methylation steps convert P-orlandin to demethylkotanin and finally to kotanin [, , ]. Interestingly, the regioselectivity of the phenol coupling reaction determines whether kotanin (8,8'-coupling) or its regioisomer, desertorin A (6,8'-coupling), is produced, highlighting the crucial role of specific cytochrome P450 enzymes in dictating the final product [].

ANone: While the specific mechanism of action of kotanin is yet to be fully elucidated, research suggests it might possess insecticidal properties. Studies have shown that kotanin, along with its structural analogs like isokotanin B and C, exhibit activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus) []. This finding suggests potential applications of kotanin and its derivatives as natural insecticides.

ANone: Kotanin is primarily produced by filamentous fungi belonging to the genus Aspergillus, specifically those within Aspergillus section Nigri [, , ]. Aspergillus niger is a well-known producer of kotanin [, ]. Other species like Aspergillus welwitschiae, Aspergillus clavatus, and Cladosporium herbarum have also been reported to produce this bicoumarin [, , ]. Interestingly, the production of kotanin and its related metabolites can vary significantly between different species and even strains within the same species, highlighting the diversity of fungal secondary metabolism [, , ].

ANone: Yes, advanced analytical techniques are employed to detect and quantify kotanin. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for the identification and quantification of kotanin in various matrices, including fungal cultures and food samples [, ]. This technique allows for the separation and sensitive detection of kotanin, even at trace levels.

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